(4Z)-4-{3-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
- The compound is an oxazolone derivative with a unique structure.
- Oxazolones are heterocyclic compounds containing both an oxazole ring and a ketone functional group.
- This specific compound features a phenyl group, an iodobenzyl ether moiety, and an oxazole ring.
- Its systematic name is (4Z)-4-{3-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one.
Preparation Methods
- Synthetic routes to this compound involve the assembly of its structural components.
- One approach could be the condensation of an appropriate aldehyde or ketone with an amine or hydrazine, followed by cyclization.
- Industrial production methods may involve efficient and scalable processes, but specific details would require further research.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative cleavage of the double bond in the phenyl group.
Reduction: Reduction of the oxazole ring or the carbonyl group.
Substitution: Nucleophilic substitution at the iodobenzyl ether.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Industry: Assess its applications in materials science or catalysis.
Mechanism of Action
- The compound’s effects depend on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other oxazolones, such as 3-aryl-2-imino-2,3-dihydrobenzo[d]oxazol-5-ones .
- Highlight its uniqueness by emphasizing the iodobenzyl ether moiety and the phenyl group.
Remember that this compound’s applications and mechanisms are still areas of active research, and additional studies will provide deeper insights
Properties
Molecular Formula |
C23H16INO3 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
(4Z)-4-[[3-[(3-iodophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16INO3/c24-19-10-4-7-17(12-19)15-27-20-11-5-6-16(13-20)14-21-23(26)28-22(25-21)18-8-2-1-3-9-18/h1-14H,15H2/b21-14- |
InChI Key |
VXBBCDSUHRLIEH-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)OCC4=CC(=CC=C4)I)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCC4=CC(=CC=C4)I)C(=O)O2 |
Origin of Product |
United States |
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